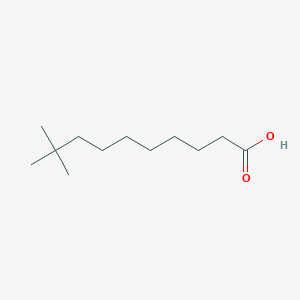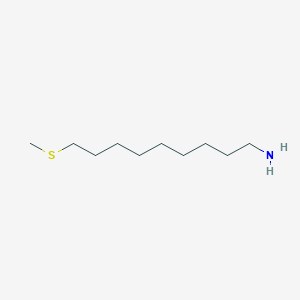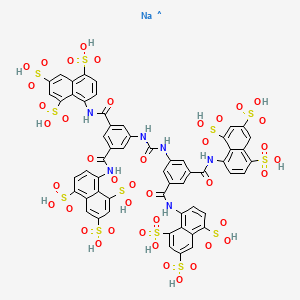
9,9-Di-methylcapric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Di-methylcapric acid is a carboxylic acid with a unique structure characterized by the presence of two methyl groups attached to the ninth carbon of the decanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di-methylcapric acid can be achieved through several methods. One common approach involves the alkylation of decanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of the corresponding aldehyde, 9,9-Di-methylnonanal. This aldehyde can be obtained through the hydroformylation of 1,8-dimethyloctene. The oxidation process is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Di-methylcapric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 9,9-Di-methylcapric aldehyde or ketone.
Reduction: 9,9-Di-methylcapric alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
9,9-Di-methylcapric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of esters for perfumes and as a raw material in the manufacture of detergents, lubricating oils, and rubber formulations .
Mecanismo De Acción
The mechanism of action of 9,9-Di-methylcapric acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to alterations in lipid homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid (Capric acid): A saturated fatty acid with a similar structure but without the methyl groups.
Octanoic acid (Caprylic acid): Another saturated fatty acid with a shorter carbon chain.
Dodecanoic acid (Lauric acid): A saturated fatty acid with a longer carbon chain .
Uniqueness
9,9-Di-methylcapric acid is unique due to the presence of the two methyl groups at the ninth carbon, which imparts distinct chemical and physical properties compared to other similar compounds. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H24O2 |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
9,9-dimethyldecanoic acid |
InChI |
InChI=1S/C12H24O2/c1-12(2,3)10-8-6-4-5-7-9-11(13)14/h4-10H2,1-3H3,(H,13,14) |
Clave InChI |
FZUWYUIYVKESIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)

![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)
![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)


![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)



![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
